1-(2-adamantyl)-4-(3-methoxyphenyl)piperazine
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Overview
Description
"1-(2-adamantyl)-4-(3-methoxyphenyl)piperazine" is a compound of interest in various fields of medicinal chemistry due to its structural uniqueness and potential therapeutic applications. The compound is structurally characterized by the presence of an adamantyl group, a methoxyphenyl group, and a piperazine ring, which contribute to its distinctive chemical and physical properties.
Synthesis Analysis
The synthesis of 1-(2-adamantyl)-4-(3-methoxyphenyl)piperazine derivatives involves multiple steps, including cyclization, N-alkylation, and acylation reactions. A key intermediate, 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline, is typically prepared from diethanolamine through bromination, cyclization, N-alkylation, and reduction processes (Yang Qi-don, 2015).
Molecular Structure Analysis
The molecular structure of "1-(2-adamantyl)-4-(3-methoxyphenyl)piperazine" and its derivatives has been explored using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy. These studies provide detailed information on the vibrational and electronic properties of the compound, helping to understand its conformational stability and reactive sites (N. Prabavathi, N. SenthilNayaki, Krishnakumar, 2015).
Chemical Reactions and Properties
The compound exhibits a range of chemical reactions, including interactions with other molecules that can lead to the formation of novel derivatives with potential biological activities. The presence of functional groups such as the piperazine ring, methoxyphenyl group, and adamantyl group plays a crucial role in its reactivity and interaction with biological targets.
Physical Properties Analysis
The physical properties of "1-(2-adamantyl)-4-(3-methoxyphenyl)piperazine" derivatives, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. For example, the crystal structure studies have provided insights into the molecule's stability and interactions within crystalline lattices (Shusheng Zhang, Yong-hong Wen, Xiao‐Fang Tang, Xue-mei Li, 2007).
properties
IUPAC Name |
1-(2-adamantyl)-4-(3-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-24-20-4-2-3-19(14-20)22-5-7-23(8-6-22)21-17-10-15-9-16(12-17)13-18(21)11-15/h2-4,14-18,21H,5-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPVOUMCXYCMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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